
Biotin-YVAD-CMK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-YVAD-CMK is a biologically active peptide that is widely used in scientific research. The compound is composed of biotin, a vitamin that is essential for various metabolic processes, and a tetrapeptide sequence (tyrosine-valine-alanine-aspartic acid) linked to a chloromethyl ketone group. This compound is known for its ability to inhibit caspase-1, an enzyme involved in the inflammatory response and cell death pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-YVAD-CMK involves the solid-phase peptide synthesis method. The process begins with the attachment of the first amino acid (tyrosine) to a solid resin. Subsequent amino acids (valine, alanine, and aspartic acid) are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the biotin moiety is attached to the N-terminus of the peptide. Finally, the chloromethyl ketone group is introduced to the C-terminus of the peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Reaction Mechanisms and Covalent Bond Formation
Biotin-YVAD-CMK undergoes nucleophilic substitution reactions at its chloromethyl ketone group, targeting cysteine residues in caspase-1's active site. This forms an irreversible thioether bond (C–S covalent linkage), effectively inhibiting the enzyme .
Key features of the reaction:
-
Reaction partners : Thiol (-SH) groups of cysteine residues (e.g., Cys285 in caspase-1) .
-
Conditions : Physiological pH (7.4) and temperature (37°C), typically in aqueous buffers .
-
Kinetics : Rapid and irreversible, with submicromolar inhibition constants (Ki = 0.0063 μM for caspase-1) .
Specificity and Active Site Interactions
The YVAD peptide sequence mimics caspase-1's natural substrate, ensuring target specificity . Competitive binding studies demonstrate:
Competitor Inhibitor | Effect on this compound Binding | Target Specificity Confirmed? |
---|---|---|
Ac-VAD-CMK | Blocks binding to 84-kD protein | Yes |
Ac-DEVD-CMK | No effect | No |
Z-AAD-CMK | Blocks binding | Yes |
This specificity is critical for distinguishing caspase-1 from other caspases (e.g., caspase-3 or -6) .
Reaction Kinetics and Inhibition Constants
This compound exhibits potent inhibition across caspases, as shown below:
Caspase | Substrate | K<sub>i</sub> (μM) | Inhibition Efficiency |
---|---|---|---|
1 | YVAD-pNA | 0.0063 | >99% |
3 | DEVD-pNA | 0.84 | ~50% |
7 | DEVD-pNA | 1.2 | ~45% |
The low K<sub>i</sub> for caspase-1 highlights its role as a highly selective inhibitor .
Biological Implications of Reactivity
-
Inflammation modulation : By blocking caspase-1, this compound prevents maturation of pro-inflammatory cytokines (e.g., IL-1β) .
-
Apoptosis suppression : Inhibits proteolytic cascades in victorin-induced programmed cell death .
-
Off-target effects : At high concentrations (>1 μM), nonspecific labeling of non-caspase proteins occurs due to CMK’s reactivity .
Stability and Handling Considerations
Scientific Research Applications
Inhibition of Caspase-1 Activity
Biotin-YVAD-CMK is primarily utilized in studies investigating caspase-1 activity, particularly in the context of inflammation and apoptosis. The compound effectively prevents the cleavage of pro-inflammatory cytokines such as interleukin-1 beta, thereby modulating inflammatory responses both in vitro and potentially in vivo. The specificity of this compound for caspase-1 allows researchers to dissect the role of this enzyme in various biological processes.
Affinity Labeling and Target Identification
The compound has been employed in affinity labeling studies to identify binding proteins within cellular systems. For instance, research has demonstrated that this compound can label distinct proteins in central nervous system cells compared to other cell types like Jurkat cells. This specificity suggests potential novel targets for therapeutic intervention, particularly concerning neurodegenerative diseases .
Neuroprotective Studies
In neurobiology, this compound has shown promise in protecting neuronal cultures from cell death induced by oxidative stress and oxygen/glucose deprivation. Studies indicate that treatment with this compound can rescue neuronal cells by inhibiting specific proteases involved in apoptotic pathways . This application highlights its potential use in developing therapies for neurodegenerative diseases.
In Vivo Applications
Research involving animal models has demonstrated that this compound administration can significantly reduce ischemic infarct volumes following cerebral ischemia. In one study, treatment with this compound resulted in a marked decrease in both caspase-1 and caspase-3 activity, suggesting its utility in mitigating damage from ischemic events .
Cytokine Release Modulation
This compound has been used to assess cytokine release from monocytes under inflammatory conditions. By inhibiting caspase-1 activity, researchers have quantified reductions in interleukin-1 beta and interleukin-8 production, providing insights into the compound's role in regulating immune responses .
Comparative Analysis with Other Compounds
The following table provides a comparative overview of this compound against other caspase inhibitors:
Compound Name | Structure Type | Target Enzyme | Unique Features |
---|---|---|---|
This compound | Biotinylated peptide | Caspase-1 | Irreversible inhibitor; specific for inflammatory pathways |
Acetyl-Tyr-Val-Ala-Asp-Chloromethylketone | Peptide inhibitor | Caspases | Non-biotinylated; broader caspase inhibition |
Z-Val-Ala-Asp-Chloromethylketone | Peptide inhibitor | Caspases | More general; lacks specificity for caspase-1 |
Biotin-Z-EKD-AOMK | Biotinylated peptide | Caspases 3, 6 | Designed for apoptotic effector cleavage sequences |
Case Study 1: Neuroprotection
A study demonstrated that treatment with this compound significantly reduced neuronal cell death due to oxidative stress. The compound's ability to inhibit specific proteolytic pathways was crucial for its protective effects .
Case Study 2: Ischemic Injury
In an experimental model of ischemia, administration of this compound resulted in decreased infarct volumes and reduced activity of both caspase-1 and caspase-3 at various time points post-treatment. This finding underscores its potential as a therapeutic agent for stroke-related injuries .
Case Study 3: Inflammatory Response Regulation
Research involving human monocytes showed that this compound effectively modulated cytokine release during inflammatory challenges, providing insights into its mechanisms of action within immune responses .
Mechanism of Action
Biotin-YVAD-CMK exerts its effects by irreversibly inhibiting caspase-1. The chloromethyl ketone group reacts with the active site cysteine residue of caspase-1, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18, thereby reducing inflammation and cell death .
Comparison with Similar Compounds
Ac-YVAD-CMK: Another caspase-1 inhibitor with a similar peptide sequence but without the biotin moiety.
Z-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases, not just caspase-1.
Uniqueness: Biotin-YVAD-CMK is unique due to the presence of the biotin moiety, which allows for easy detection and purification using streptavidin-based methods. This feature makes it particularly useful in biochemical assays and research applications where tracking and isolating the compound is essential .
Properties
Molecular Formula |
C32H45ClN6O9S |
---|---|
Molecular Weight |
725.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |
InChI |
InChI=1S/C32H45ClN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |
InChI Key |
LXBABZXEMUEYRV-QUBDBNATSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.